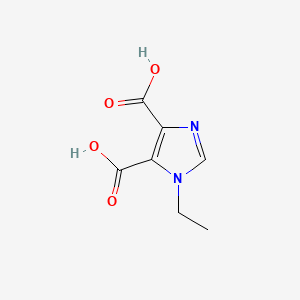
Acide 1-éthylimidazole-4,5-dicarboxylique
Vue d'ensemble
Description
1-Ethylimidazole-4,5-dicarboxylic acid, also known as EIDCA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. EIDCA is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure. EIDCA has two carboxylic acid groups attached to the imidazole ring, making it a dicarboxylic acid.
Applications De Recherche Scientifique
Synthèse de nouveaux composés organiques
L’acide 1-éthylimidazole-4,5-dicarboxylique sert de précurseur polyvalent dans la synthèse de divers composés organiques. Les chercheurs l’utilisent pour assembler des molécules à partir de composants de faible poids moléculaire, modifier des structures existantes ou dégrader des molécules complexes en molécules plus simples {svg_1}. Cette flexibilité est cruciale pour développer de nouveaux médicaments et matériaux présentant des propriétés spécifiques souhaitées.
Cristallographie et analyse structurale
La capacité du composé à cristalliser sous différentes formes, telles que zwitterionique ou neutre, en fonction de la longueur du groupe alkyle, en fait un sujet intéressant pour les études de cristallographie {svg_2}. La compréhension de ces variations structurelles peut conduire à des informations sur les interactions moléculaires et la stabilité, qui sont essentielles pour la science des matériaux et la conception de médicaments.
Chimie médicinale
En chimie médicinale, l’this compound est supposé être un inhibiteur potentiel des kinases par liaison compétitive au site ATP {svg_3}. Cette application est importante car l’inhibition des kinases est une stratégie courante en chimiothérapie, car elle peut réguler la croissance et la prolifération cellulaires.
Chimie de coordination
Le composé présente des potentiels de coordination, ce qui en fait un candidat pour la formation de complexes avec divers métaux {svg_4}. Ces complexes peuvent avoir des applications allant de la catalyse aux matériaux présentant des propriétés magnétiques ou électroniques uniques.
Développement de matériaux luminescents
Les dérivés de l’this compound sont explorés pour leurs propriétés luminescentes lorsqu’ils sont coordonnés aux lanthanides {svg_5}. Ces matériaux sont précieux pour la création de capteurs, de diodes électroluminescentes (DEL) et d’autres dispositifs nécessitant une émission de lumière contrôlée.
Catalyse de l’oxydation de l’eau
Les caractéristiques structurelles du composé le rendent adapté à la catalyse des réactions d’oxydation de l’eau lorsqu’il est complexé avec du fer {svg_6}. Cette application est particulièrement pertinente pour les technologies d’énergie renouvelable, telles que les systèmes de photosynthèse artificielle qui imitent les processus naturels pour produire de l’énergie propre.
Mécanisme D'action
Target of Action
1-Ethylimidazole-4,5-dicarboxylic acid and its derivatives are known to be ligands for glutamatergic receptors . The glutamatergic system is the main excitation system in the central nervous system and plays a crucial role in learning and memory formation .
Mode of Action
It is known that these compounds interact with glutamatergic receptors . Substances showing both NMDA-agonistic and NMDA-antagonistic activity were found among the 1- and 2-alkyl-substituted derivatives of imidazole-4,5-dicarboxylic acid .
Biochemical Pathways
The compound primarily affects the glutamatergic system, which is involved in various biochemical pathways related to learning, memory formation, and neurodegenerative disorders . .
Result of Action
Given its interaction with the glutamatergic system, it may influence neuronal excitability and synaptic plasticity, potentially affecting learning and memory processes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Ethylimidazole-4,5-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-ethylimidazole-4,5-dicarboxylic acid to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior .
Cellular Effects
The effects of 1-ethylimidazole-4,5-dicarboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-ethylimidazole-4,5-dicarboxylic acid can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the activation of antioxidant pathways .
Molecular Mechanism
At the molecular level, 1-ethylimidazole-4,5-dicarboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule. For instance, 1-ethylimidazole-4,5-dicarboxylic acid has been found to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-ethylimidazole-4,5-dicarboxylic acid can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in vitro studies have demonstrated that 1-ethylimidazole-4,5-dicarboxylic acid can degrade over time, leading to a decrease in its inhibitory effects on certain enzymes. In vivo studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of 1-ethylimidazole-4,5-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the reduction of oxidative stress. At high doses, 1-ethylimidazole-4,5-dicarboxylic acid can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted .
Metabolic Pathways
1-Ethylimidazole-4,5-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-ethylimidazole-4,5-dicarboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 1-ethylimidazole-4,5-dicarboxylic acid can localize to various cellular compartments, where it may accumulate and exert its effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-ethylimidazole-4,5-dicarboxylic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-ethylimidazole-4,5-dicarboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-ethylimidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALUVAMJOLDSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235461 | |
| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86263-61-8 | |
| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086263618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of increasing the alkyl chain length on the crystal structure of 1-substituted imidazole-4,5-dicarboxylic acids?
A1: Increasing the alkyl chain length in 1-substituted imidazole-4,5-dicarboxylic acids leads to significant changes in their crystal structures []. For instance, while 1-methylimidazole-4,5-dicarboxylic acid and 1-ethylimidazole-4,5-dicarboxylic acid crystallize in zwitterionic forms, their 1-propyl and 1-butyl counterparts crystallize as a unique equimolar mixture of neutral and zwitterionic tautomers []. This difference is attributed to steric factors influencing both the packing arrangement and tautomeric composition within the unit cell [].
Q2: Is there any structural information available for 1-ethylimidazole-4,5-dicarboxylic acid?
A2: While the provided abstracts don't contain specific spectroscopic data for 1-ethylimidazole-4,5-dicarboxylic acid, one study focuses on a related compound, 1-ethylimidazole-4,5-dicarboxylic acid di(methylamide), also known as ethimizol []. This research investigates both the isolated molecular structure and its conformation within the crystal lattice [], suggesting that similar structural analyses might be applicable to 1-ethylimidazole-4,5-dicarboxylic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



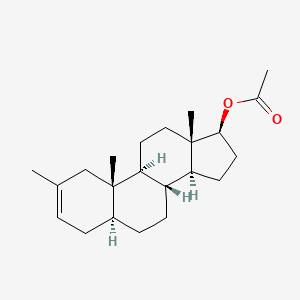

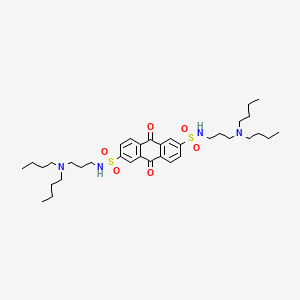
![N-[11-(16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1211216.png)

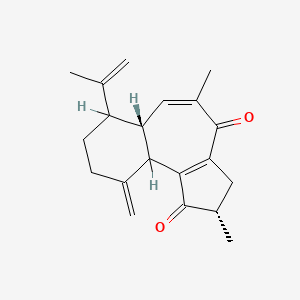
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1211222.png)

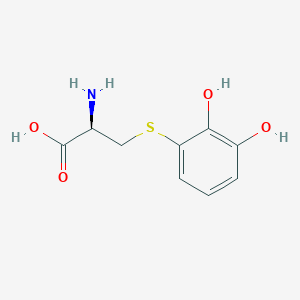
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
